molecular formula C21H18BrP B044493 Triphenylpropargylphosphonium bromide CAS No. 2091-46-5

Triphenylpropargylphosphonium bromide

Cat. No.: B044493
CAS No.: 2091-46-5
M. Wt: 381.2 g/mol
InChI Key: AFZDAWIXETXKRE-UHFFFAOYSA-M
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Description

Triphenylpropargylphosphonium bromide (CAS: 2091-46-5) is a quaternary phosphonium salt with the molecular formula C₂₁H₁₈BrP and a molecular weight of 381.25 g/mol. It features a propargyl (prop-2-yn-1-yl) group bonded to a triphenylphosphonium core, with a bromide counterion. The compound crystallizes in an asymmetric unit containing two formula units, where the alkynyl residues form strong C–H···Br⁻ hydrogen bonds (H···Br⁻ distances: 2.58–2.66 Å), enhancing its structural stability . It is commercially available as a white to off-white crystalline powder with >98% purity, primarily used in organic synthesis, cross-coupling reactions, and as a precursor for prototropic isomerization studies .

Properties

IUPAC Name

triphenyl(prop-2-ynyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H18P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h1,3-17H,18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZDAWIXETXKRE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943171
Record name Triphenyl(prop-2-yn-1-yl)phosphanium bromide
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Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2091-46-5
Record name Phosphonium, triphenyl-2-propyn-1-yl-, bromide (1:1)
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Record name Phosphonium, bromide
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Record name Triphenyl(prop-2-yn-1-yl)phosphanium bromide
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Record name Prop-2-ynyltriphenylphosphonium bromide
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Preparation Methods

Solvent-Mediated Nucleophilic Substitution

The most widely documented method involves the reaction of triphenylphosphine (PPh₃) with propargyl bromide in polar aprotic solvents such as acetonitrile or methanol. Triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon in propargyl bromide to form the phosphonium salt.

Representative Procedure
A mixture of triphenylphosphine (10 mmol, 2.62 g) and propargyl bromide (10 mmol, 1.19 g) in anhydrous acetonitrile (10 mL) is refluxed at 70°C under nitrogen for 24 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is washed with pentane to remove unreacted starting materials. The resulting white crystalline solid is isolated via vacuum filtration, yielding 3.81 g (90%) of triphenylpropargylphosphonium bromide.

Critical Parameters

  • Solvent Choice : Acetonitrile outperforms methanol in yield (90% vs. 30%) due to its higher polarity and ability to stabilize ionic intermediates.

  • Temperature : Reactions conducted below 50°C show incomplete conversion, while temperatures above 80°C risk decomposition.

  • Atmosphere : Inert conditions (N₂ or Ar) prevent oxidative side reactions.

Comparative Analysis of Solvent Systems

Table 1 summarizes yields and reaction kinetics across solvents:

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Acetonitrile702490>98
Methanol65243085
Dichloromethane40484592

Mechanistic Insight
In methanol, competing solvolysis of propargyl bromide reduces electrophilicity, while acetonitrile’s aprotic nature favors SN2 displacement. Side products such as triphenylphosphine oxide (TPPO) form in ≤5% yields when residual moisture is present.

Isomerization-Mediated Synthesis

Base-Catalyzed Isomerization of Allenyl Intermediates

An alternative route involves the synthesis of triphenylallenylphosphonium bromide followed by base-mediated isomerization to the propargyl derivative. This method is advantageous for substrates sensitive to direct alkylation.

Experimental Protocol
Triphenylallenylphosphonium bromide is prepared by reacting PPh₃ with 1,2-dibromopropene in methanol at 60°C for 12 hours. The intermediate is treated with triethylamine (1.1 equiv) in tetrahydrofuran (THF) at 25°C, inducing a-phosphorus migration to afford the propargyl product in 78% yield.

Key Observations

  • Base Selection : Tertiary amines (e.g., Et₃N) outperform inorganic bases (e.g., K₂CO₃) by minimizing hydrolysis.

  • Kinetics : Isomerization completes within 2 hours at 25°C, compared to 6 hours at 0°C.

Solvent Effects on Isomerization Efficiency

Protic solvents like methanol stabilize the allenyl intermediate but retard isomerization rates. Conversely, aprotic solvents (THF, DMF) accelerate the process:

SolventDielectric ConstantIsomerization Rate (h⁻¹)Final Yield (%)
THF7.60.4578
DMF36.70.6282
MeOH32.70.1245

Large-Scale Industrial Production

Continuous Flow Reactor Design

Recent advancements employ continuous flow systems to enhance scalability. A 2022 study achieved 89% yield by pumping PPh₃ (0.5 M) and propargyl bromide (0.55 M) in acetonitrile through a heated reactor (70°C, 30 min residence time). This method reduces side-product formation to <2% and enables throughputs of 1.2 kg/h.

Optimization Metrics

  • Residence Time : 30 minutes optimal (vs. 24 hours batch) due to improved heat/mass transfer.

  • Molar Ratio : A 10% excess of propargyl bromide ensures complete PPh₃ consumption.

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃) : δ 7.64–7.58 (m, 15H, Ar-H), 4.21 (d, J = 2.4 Hz, 2H, CH₂), 2.35 (t, J = 2.4 Hz, 1H, ≡CH).
³¹P NMR (CDCl₃) : δ 23.8 ppm (s, PPh₃CH₂C≡CH).
IR (KBr) : ν = 3280 cm⁻¹ (C≡C-H stretch), 2105 cm⁻¹ (C≡C), 1430–1480 cm⁻¹ (P-Ar).

Purity Assessment

Titrimetric analysis with AgNO₃ confirms ≥98% purity, while HPLC (C18 column, MeOH:H₂O 80:20) shows a single peak at 4.2 min .

Chemical Reactions Analysis

Types of Reactions

Triphenylpropargylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include secondary amines, triethylamine, and triphenylphosphine. The reactions are typically carried out in solvents such as THF or DCM under inert conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions with this compound include various phosphonium salts and bis-salts. For example, the reaction with triphenylphosphine results in the formation of a bis-salt with a terminal methylene group .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
TPPB is primarily used as a reagent in organic synthesis. It acts as a Wittig reagent, facilitating the formation of phosphonium salts and other organophosphorus compounds. This capability allows chemists to create complex organic molecules through reactions such as nucleophilic substitutions and alkylations .

Chemical Transformations
The compound can undergo various chemical transformations, including:

  • Nucleophilic Substitution: TPPB reacts with nucleophiles like secondary amines to form new products.
  • Isomerization and Hydration: The compound can isomerize and hydrate in different solvents, which is crucial for synthesizing specific structural configurations.
  • Formation of Bis-Salts: TPPB can react with triphenylphosphine to yield bis-salts with terminal methylene groups, enhancing its utility in synthetic pathways.

Medicinal Chemistry

Synthesis of Pharmaceutical Agents
TPPB's unique properties make it valuable in the synthesis of potential pharmaceutical agents. Its ability to form stable intermediates allows for the development of novel compounds that may exhibit therapeutic effects against various diseases .

Case Study: Anticancer Agents
Research has demonstrated that derivatives synthesized using TPPB exhibit promising activity against cancer cell lines. For instance, compounds derived from TPPB have been evaluated for their cytotoxicity and ability to inhibit tumor growth in vitro, showcasing its potential in drug discovery.

Material Science

Development of New Materials
In material science, TPPB is explored for creating materials with specific chemical properties. Its role as a precursor in synthesizing phosphonium-based polymers has garnered interest due to the unique properties these materials can impart, such as enhanced conductivity or thermal stability .

Catalysis

Catalyst or Catalyst Precursor
TPPB serves as a catalyst or catalyst precursor in various chemical reactions. Its ability to coordinate with metals allows it to facilitate reactions that require metal catalysts, expanding its applicability in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of triphenylpropargylphosphonium bromide involves its ability to undergo nucleophilic substitution and form stable phosphonium salts. The molecular targets and pathways involved in its reactions include the phosphorus atom, which acts as the central reactive site. The compound’s reactivity is influenced by the electronic and steric effects of the triphenylphosphonium moiety .

Comparison with Similar Compounds

Substituent Variability and Molecular Properties

Compound Name (CAS) Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Triphenylpropargylphosphonium bromide (2091-46-5) Propargyl (HC≡C–CH₂–) C₂₁H₁₈BrP 381.25 Strong hydrogen bonding; used in isomerization reactions and organic synthesis
Hexyltriphenylphosphonium bromide (4762-26-9) Hexyl (C₆H₁₃–) C₂₄H₂₈BrP 435.36 Long alkyl chain enhances lipophilicity; potential phase-transfer catalyst
4-Ethoxybenzyltriphenylphosphonium bromide (82105-88-2) 4-Ethoxybenzyl (C₆H₄–OCH₂CH₃–CH₂–) C₂₈H₂₈BrO₃P 523.41 Aromatic ether group; may improve solubility in polar solvents
(3-Phenylpropyl)triphenylphosphonium bromide (7484-37-9) 3-Phenylpropyl (C₆H₅–CH₂CH₂CH₂–) C₂₇H₂₆BrP 461.38 Aromatic alkyl chain; suited for Suzuki-Miyaura couplings
(6-Phthalimidohexyl)triphenylphosphonium bromide (N/A) Phthalimidohexyl (C₆H₄(CO)₂N–(CH₂)₆–) C₃₂H₃₁BrNO₂P 596.47 Phthalimide moiety enables use in drug delivery or bio-conjugation
Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide (61240-20-8) 3,4,5-Trimethoxybenzyl C₂₈H₂₈BrO₃P 523.41 Methoxy groups enhance electron density; potential in Wittig reactions

Physical Properties

  • Melting Points : this compound lacks reported melting points, but its strong hydrogen bonding suggests higher thermal stability compared to alkyl-substituted analogs like hexyltriphenylphosphonium bromide .
  • Solubility : Propargyl and aromatic derivatives (e.g., 4-ethoxybenzyl) exhibit moderate solubility in polar aprotic solvents (DMF, DMSO), while alkylated analogs (e.g., hexyl) are more lipophilic .

Biological Activity

Triphenylpropargylphosphonium bromide (TPP-Br) is a compound of increasing interest in the field of medicinal chemistry, particularly for its biological activities related to cancer treatment and mitochondrial targeting. This article reviews the synthesis, biological effects, and mechanisms of action of TPP-Br, supported by various research findings and case studies.

TPP-Br is synthesized through the reaction of triphenylphosphine with propargyl bromide. The compound is characterized by its phosphonium ion, which significantly enhances its lipophilicity and cellular uptake properties. TPP-Br can undergo prototropic isomerization in solution, leading to the formation of allenyl tautomers, which may exhibit different biological activities compared to the parent compound .

The primary mechanism by which TPP-Br exerts its biological effects is through mitochondrial targeting. The positively charged triphenylphosphonium moiety allows for selective accumulation in mitochondria, which are crucial for energy production and regulation of apoptosis in cells. This property has been exploited in various therapeutic contexts:

  • Mitochondrial Uncoupling : TPP-Br has been shown to induce mild mitochondrial uncoupling, which can lead to a decrease in ATP production but may also trigger apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : By affecting mitochondrial function, TPP-Br can increase ROS levels, leading to oxidative stress that selectively targets cancer cells while sparing normal cells .

3.1 Antiproliferative Effects

Numerous studies have demonstrated the antiproliferative activity of TPP-Br against various cancer cell lines. For instance:

  • A549 Lung Carcinoma Cells : TPP-Br exhibited significant cytotoxicity in A549 cells, with IC50 values indicating potent growth inhibition .
  • HeLa Cells : In HeLa cervical cancer cells, TPP-Br was found to induce G0/G1 cell cycle arrest and apoptosis, suggesting its potential as an antitumor agent .

3.2 Case Studies

  • Study on Mitochondrial Targeting : A study highlighted the effectiveness of TPP-modified liposomes for delivering chemotherapeutic agents like Paclitaxel specifically to mitochondria in HeLa cells, enhancing therapeutic efficacy while reducing side effects .
  • Gold Complex Derivatives : Research on gold(I) complexes derived from TPP-Br revealed that these compounds also exhibited antiproliferative activity against cancer cell lines, showcasing the versatility of TPP derivatives in drug design .

4. Data Summary

The following table summarizes key findings regarding the biological activity of TPP-Br:

Cell Line IC50 (µM) Mechanism Effect Observed
A549 (Lung Cancer)~10Mitochondrial targetingAntiproliferative activity
HeLa (Cervical)~5Apoptosis inductionG0/G1 cell cycle arrest
PC-3 (Prostate)~15ROS generationIncreased oxidative stress
HCT-116 (Colon)~12Mitochondrial uncouplingCytotoxicity

5. Conclusion

This compound is a promising compound with significant biological activity primarily due to its ability to target mitochondria selectively. Its antiproliferative effects across various cancer cell lines highlight its potential as a therapeutic agent. Ongoing research into its mechanisms and derivatives may further enhance its application in cancer therapy.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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